![molecular formula C20H19NO4 B409666 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE](/img/structure/B409666.png)
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound that features an indole moiety, a spirocyclic structure, and multiple functional groups. The indole nucleus is a common structural motif in many biologically active compounds, making this compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The spirocyclic structure can be introduced through a cyclization reaction involving a suitable diol and a carbonyl compound.
Industrial Production Methods
化学反应分析
Types of Reactions
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the spirocyclic structure.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The spirocyclic structure may also contribute to the compound’s overall biological activity by influencing its three-dimensional conformation and binding affinity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Indole-2,3-dione: An oxidation product of indole with similar chemical properties.
Spiro[4.5]decane derivatives: Compounds with a similar spirocyclic structure.
Uniqueness
8-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-6,10-DIOXASPIRO[45]DECANE-7,9-DIONE is unique due to its combination of an indole moiety and a spirocyclic structure, which imparts distinct chemical and biological properties
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4g/mol |
IUPAC 名称 |
8-[(1-prop-2-enylindol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C20H19NO4/c1-2-11-21-13-14(15-7-3-4-8-17(15)21)12-16-18(22)24-20(25-19(16)23)9-5-6-10-20/h2-4,7-8,12-13H,1,5-6,9-11H2 |
InChI 键 |
YULGBPSFFDQWFS-UHFFFAOYSA-N |
SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O |
规范 SMILES |
C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)OC4(CCCC4)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


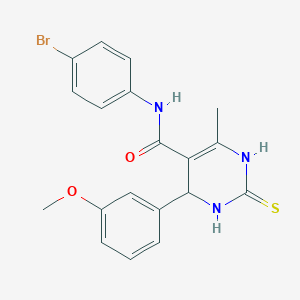
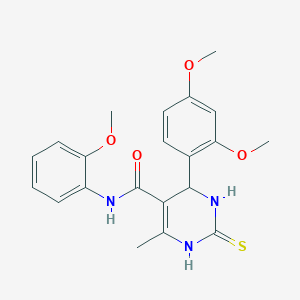
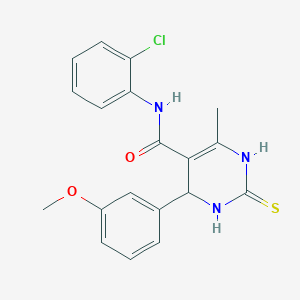
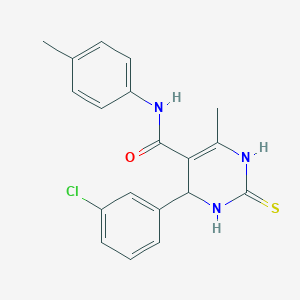
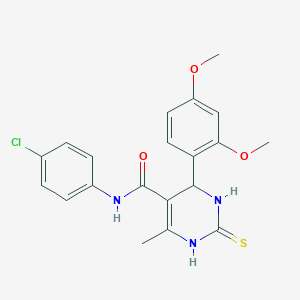
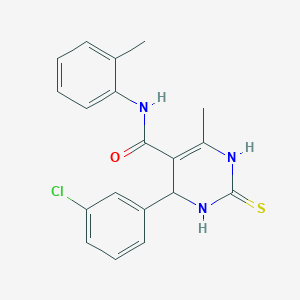
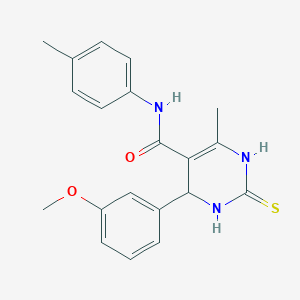
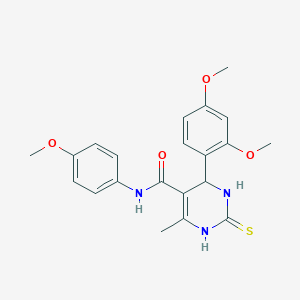
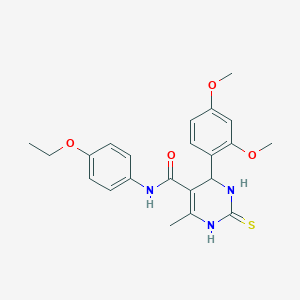
![N-(2,5-Dimethyl-phenyl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B409600.png)
![2-({4-[4-(benzyloxy)-3-ethoxyphenyl]-3-cyano-6-phenyl-2-pyridinyl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B409602.png)
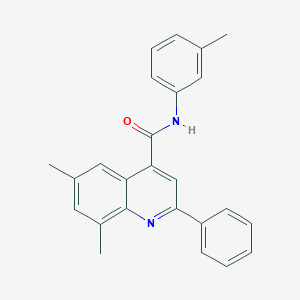
methanone](/img/structure/B409605.png)
![(E)-ethyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409606.png)
